2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
Description
2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused thiazole-pyridine core with an amino group at position 2 and a carboxylic acid moiety at position 4. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-withdrawing carboxylic acid group and the nucleophilic amino group, enabling diverse functionalization pathways.
Properties
IUPAC Name |
2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-10-5-4(13-7)1-3(2-9-5)6(11)12/h1-2H,(H,11,12)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKKEUQGGWCAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with the reaction of thiazole derivatives with pyridine precursors under specific conditions. For example, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It is utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The amino group in the target compound enhances nucleophilicity at C2, whereas halogenated analogs (e.g., 6-chloro) exhibit greater electrophilicity, favoring Suzuki-Miyaura couplings .
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to methyl or halogen substituents .
- Chirality: Unlike its 3-methyl or halogenated analogs, the target compound’s chiral center (from the amino group) enables enantioselective interactions in drug-receptor binding .
Reactivity in Functionalization
- Amino Group: In the target compound, the amino group undergoes acylation or sulfonylation, whereas methyl or halogen substituents are inert under these conditions .
- Carboxylic Acid : The COOH group in the target compound participates in amide bond formation, contrasting with the ester group in methyl thiazolo[4,5-b]pyridine-6-carboxylate, which requires hydrolysis for activation .
Biological Activity
2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid (commonly referred to as 2-Amino-thiazolo-pyridine) is a heterocyclic compound that has garnered attention for its potential biological activities. The compound's unique structure, which integrates thiazole and pyridine moieties, allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology and antimicrobial therapy.
- Molecular Formula : CHNOS
- IUPAC Name : this compound
- InChI Key : ZEKKEUQGGWCAPM-UHFFFAOYSA-N
The biological activity of 2-Amino-thiazolo-pyridine is largely attributed to its ability to bind to specific enzymes and receptors. It has been shown to inhibit certain kinases and interact with DNA, which can lead to modulation of cellular processes such as proliferation and apoptosis. The compound's mechanism is influenced by its structural features that allow for diverse interactions within biological systems.
Anticancer Activity
Research indicates that derivatives of 2-Amino-thiazolo-pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of phenylamide derivatives based on this scaffold, which showed considerable activity against human leukemia cells (K562), with IC values comparable to established drugs like dasatinib . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance potency against specific cancer types.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 6d | K562 | < 1 |
| 6d | MDA-MB 231 | > 20 |
| 6d | MCF-7 | 20.2 |
| 6d | HT-29 | 21.6 |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising potential for therapeutic applications.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.0048 |
Study on Antitumor Activity
A systematic combinatorial approach was employed to synthesize novel derivatives of thiazole-based compounds. One specific derivative demonstrated high antiproliferative potency against K562 cells while showing limited activity against other cancer types, suggesting a selective action mechanism that could be further explored for targeted therapies .
Study on Antimicrobial Efficacy
Another research study examined the antimicrobial efficacy of various synthesized alkaloids, including derivatives of the thiazolo-pyridine structure. Results indicated effective inhibition of bacterial growth with significant activity noted against S. aureus and E. coli, reinforcing the compound's potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
